molecular formula C21H24N2O5S2 B2867572 (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide CAS No. 1006823-27-3

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide

Numéro de catalogue: B2867572
Numéro CAS: 1006823-27-3
Poids moléculaire: 448.55
Clé InChI: PPZLUFDQQFFTGT-QURGRASLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide is a benzothiazole-derived enaminone featuring a tosylbutanamide substituent. Its structure combines a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4,7 and 3, respectively, and an (E)-configured enaminone linkage to a 4-tosylbutanamide group. This compound is of interest in medicinal chemistry due to the benzo[d]thiazole scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents.

Propriétés

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-14-7-9-15(10-8-14)30(25,26)13-5-6-18(24)22-21-23(2)19-16(27-3)11-12-17(28-4)20(19)29-21/h7-12H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZLUFDQQFFTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxy and Methyl Groups: The 4,7-dimethoxy and 3-methyl substituents can be introduced through electrophilic aromatic substitution reactions using suitable reagents such as methoxybenzene and methyl iodide.

    Formation of the Ylidene Group: The ylidene group can be introduced by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone in the presence of a base such as sodium hydride.

    Attachment of the Tosylbutanamide Group: The final step involves the reaction of the ylidene-benzo[d]thiazole derivative with 4-tosylbutanamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ylidene group to an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alkane derivative.

    Substitution: Formation of substituted derivatives with nucleophiles.

Mécanisme D'action

The mechanism of action of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

a. N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide ()

  • Structural Differences : Replaces the tosylbutanamide group with a 4-fluorobenzamide moiety.
  • Impact :
    • Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the benzamide carbonyl compared to the sulfonamide in the target compound.
    • Solubility : The tosyl group in the target compound likely improves aqueous solubility due to its polar sulfonyl group, whereas the fluorobenzamide derivative may exhibit lower solubility.
    • Synthetic Yield : While the target compound’s yield is unspecified, structurally analogous benzothiazole derivatives (e.g., compounds in ) typically achieve 70–80% yields under similar conditions .

b. N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, )

  • Structural Differences : Features a thiadiazole core instead of benzothiazole and an acryloyl group.
  • Impact: Thermal Stability: The thiadiazole derivative (mp 200°C) has a lower melting point than typical benzothiazole enaminones (e.g., 290°C for compound 8a in ), suggesting reduced crystallinity. Bioactivity: Thiadiazoles are associated with antimicrobial activity, whereas benzothiazoles often target kinases or proteases .
Spectral and Analytical Comparisons
Compound IR (C=O stretch, cm⁻¹) ^1^H-NMR (Key Signals) Melting Point (°C) Yield (%)
Target Compound ~1670–1690 (estimated) δ 2.5–3.0 (CH₃), δ 7.0–8.0 (Ar-H, tosyl) Not reported Not reported
4-Fluorobenzamide analog () Not reported δ 7.0–8.0 (Ar-H, fluorophenyl) Not reported Not reported
Compound 8a () 1679, 1605 δ 2.49 (CH₃), δ 8.04–8.39 (pyridinyl H) 290 80
Compound 4g () 1690, 1638 δ 7.36–7.72 (Ar-H), δ 2.49 (CH₃) 200 82
  • Key Observations: The target compound’s predicted IR C=O stretch aligns with benzothiazole enaminones (e.g., 1679 cm⁻¹ in 8a). Tosylbutanamide’s sulfonyl group would introduce distinct ^1^H-NMR signals (e.g., aromatic protons at δ 7.0–8.0) compared to fluorobenzamide derivatives.

Activité Biologique

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide is a complex organic compound with potential biological activities attributed to its unique structural features. This compound incorporates a benzo[d]thiazole moiety, which is often linked to various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide is C21H24N2O6SC_{21}H_{24}N_{2}O_{6}S with a molecular weight of 432.49 g/mol. The compound features multiple functional groups, including methoxy and tosyl groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC21H24N2O6S
Molecular Weight432.49 g/mol
IUPAC Name(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide
CAS Number941907-10-4

Anticancer Activity

Research has indicated that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study conducted on derivatives of benzo[d]thiazole demonstrated their ability to inhibit the growth of breast and lung cancer cells. The mechanism involved the disruption of microtubule formation, leading to cell cycle arrest at the metaphase stage .

Antimicrobial Activity

The presence of methoxy groups in the structure enhances the antimicrobial activity of benzo[d]thiazole derivatives. Various studies have reported that these compounds can exhibit broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.

  • Research Finding : A derivative similar to (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro .

Structure-Activity Relationship (SAR)

The biological activity of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide can be analyzed through SAR studies. The presence of specific substituents on the benzo[d]thiazole ring significantly influences its potency and selectivity.

SubstituentEffect on Activity
Methoxy groupIncreases lipophilicity and enhances membrane permeability
Tosyl groupImproves binding affinity to target proteins

Computational Studies

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. These computational methods correlate structural features with observed biological effects, aiding in the design of more potent analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.